molecular formula C22H23Cl2N3O2S2 B2726084 methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344274-21-1

methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

Cat. No. B2726084
CAS RN: 344274-21-1
M. Wt: 496.47
InChI Key: FTAJZTHDOCSOMY-UHFFFAOYSA-N
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Description

The compound “methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also includes a benzenecarboxylate group and a dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the dichlorobenzyl group, and the benzenecarboxylate group contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

Photodegradation Studies

Photochemical Decomposition of Analogous Compounds : Research on sulfamethoxazole, a compound with a somewhat similar sulfanyl group, shows it's extremely photolabile in acidic aqueous solution, leading to various photoproducts through photoisomerization. This indicates that chemicals with sulfanyl groups can undergo significant transformations under specific conditions, which is crucial for understanding environmental degradation pathways and designing photostable drugs or chemicals (Wei Zhou & D. Moore, 1994).

Antiproliferative and Antilipolytic Activities

Synthesis and Biological Activities of Triazole Derivatives : A study synthesizing a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives explored these compounds' antiproliferative and antilipolytic activities. These activities were tested against obesity-related colorectal cells and pancreatic lipase, indicating the potential of triazole and sulfanyl-containing compounds in developing treatments for obesity and cancer (M. Shkoor et al., 2021).

Molecular Engineering

Construction of Metal–Organic Systems : Research on the construction of copper metal–organic complexes using flexible dicarboxylate ligands, including those with sulfanyl groups, demonstrates the compound's utility in molecular engineering. These complexes' diverse structures, from molecular chairs to two-dimensional layer structures, show the potential for creating novel materials with specific functions, such as catalysis, drug delivery, or materials science applications (Fangna Dai et al., 2009).

Drug Design and Molecular Docking

Potential 11β-HSD1 Inhibitors : A study on a triazole with a chlorobenzylsulfanyl group highlighted its potential as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Structural analysis, including Hirshfeld surface analysis and DFT studies, provided insights into its binding interactions, indicating the significance of these chemical groups in drug design and development (L. H. Al-Wahaibi et al., 2019).

Catalysis

Efficient Catalyst for Synthesis : Studies have utilized sulfuric acid derivatives as catalysts for synthesizing various organic compounds, demonstrating the role of sulfur-containing compounds in facilitating chemical reactions. This research highlights the potential applications of similar compounds in catalysis, significantly impacting synthetic chemistry and pharmaceutical manufacturing (Z. Karimi-Jaberi et al., 2012; S. Tayebi et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O2S2/c1-14(2)27-20(13-30-12-17-8-9-18(23)10-19(17)24)25-26-22(27)31-11-15-4-6-16(7-5-15)21(28)29-3/h4-10,14H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAJZTHDOCSOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CSCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

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